N-(4-(N-(4-(dimethylamino)phenethyl)sulfamoyl)-3-methylphenyl)propionamide

Description

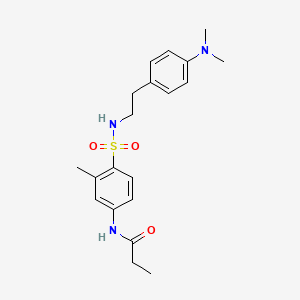

N-(4-(N-(4-(dimethylamino)phenethyl)sulfamoyl)-3-methylphenyl)propionamide is a synthetic organic compound featuring a propionamide backbone linked to a 3-methylphenyl group. This phenyl group is further substituted with a sulfamoyl moiety connected to a 4-(dimethylamino)phenethyl chain. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with compounds used as kinase inhibitors or intermediates in drug synthesis .

Properties

IUPAC Name |

N-[4-[2-[4-(dimethylamino)phenyl]ethylsulfamoyl]-3-methylphenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O3S/c1-5-20(24)22-17-8-11-19(15(2)14-17)27(25,26)21-13-12-16-6-9-18(10-7-16)23(3)4/h6-11,14,21H,5,12-13H2,1-4H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMKWEBVJWOWTLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)N(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(4-(dimethylamino)phenethyl)sulfamoyl)-3-methylphenyl)propionamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize 4-(dimethylamino)phenethylamine, which is then reacted with sulfonyl chloride to introduce the sulfamoyl group. The final step involves the reaction of the intermediate with 3-methylphenylpropionyl chloride under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(4-(dimethylamino)phenethyl)sulfamoyl)-3-methylphenyl)propionamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkyl halides.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines, alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

- Reagent in Organic Synthesis : This compound serves as a versatile reagent in the formation of complex molecules, facilitating various organic reactions.

Biology

- Biochemical Probes : It is studied for its potential as a biochemical probe to investigate cellular processes, particularly in signaling pathways and enzyme interactions.

Medicine

- Therapeutic Properties : Research indicates potential anti-inflammatory and anticancer activities. The compound's ability to modulate specific molecular targets positions it as a candidate for drug development.

Industry

- Material Development : Utilized in developing new materials and chemical processes, particularly in pharmaceuticals and agrochemicals.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of N-(4-(N-(4-(dimethylamino)phenethyl)sulfamoyl)-3-methylphenyl)propionamide against various cancer cell lines:

| Cell Line | Percent Growth Inhibition (PGI) |

|---|---|

| SNB-19 | 86.61% |

| OVCAR-8 | 85.26% |

| NCI-H40 | 75.99% |

| HOP-92 | 67.55% |

These results indicate significant growth inhibition in several cancer cell lines, suggesting that this compound could be further developed for therapeutic use in oncology .

Biochemical Probing

In biochemical studies, the compound has been used to explore cellular signaling pathways associated with inflammation and cancer progression. Its ability to interact selectively with target proteins makes it a valuable tool for understanding disease mechanisms .

Mechanism of Action

The mechanism of action of N-(4-(N-(4-(dimethylamino)phenethyl)sulfamoyl)-3-methylphenyl)propionamide involves its interaction with specific molecular targets. The dimethylamino group can interact with various enzymes and receptors, modulating their activity. The sulfamoyl group can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. These interactions can lead to the modulation of signaling pathways and cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Functional Group Influence on Solubility and Bioactivity The dimethylamino phenethyl group in the target compound enhances hydrophilicity compared to the methoxymethyl piperidinyl group in N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide . This may improve aqueous solubility, a critical factor in drug bioavailability.

Molecular Weight and Pharmacokinetics

- The target compound (440.54 g/mol) falls between the lighter N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide (276.38 g/mol) and the heavier PKI-587 (530.62 g/mol). Intermediate molecular weight may balance membrane permeability and metabolic stability .

Structural Analogies to Kinase Inhibitors PKI-587 and GSK-2126458 (mentioned in ) share functional motifs with the target compound, such as sulfamoyl and amide groups, which are critical for binding to kinase ATP pockets. The dimethylamino group in PKI-587’s piperidine ring mirrors the dimethylamino phenethyl chain in the target compound, suggesting a shared mechanism of action via charge-charge interactions with kinase targets .

Synthetic Utility

- Compounds like 3-chloro-N-phenyl-phthalimide () and N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide are used as intermediates in polyimide or drug synthesis. The target compound’s sulfamoyl and amide groups indicate it may serve a similar role in constructing complex pharmacophores .

Research Implications and Gaps

- Kinase Inhibition Assays : Testing against PI3K/mTOR or similar targets, as seen in PKI-587 .

- Solubility and Stability Studies : Comparative analysis with N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide to assess formulation advantages .

- Synthetic Optimization : Leveraging sulfamoyl chemistry, as demonstrated in ’s pentanamide derivative, to modify the target compound’s pharmacokinetic profile .

Biological Activity

N-(4-(N-(4-(dimethylamino)phenethyl)sulfamoyl)-3-methylphenyl)propionamide, also known by its CAS number 953998-53-3, is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the following functional groups:

- Dimethylamino group : Enhances solubility and potential interactions with biological targets.

- Sulfamoyl group : Known for its role in drug design, particularly in enhancing binding affinity to enzymes and receptors.

- Propionamide group : Contributes to the overall stability and bioactivity of the compound.

The molecular formula of this compound is , with a molecular weight of 389.5 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The dimethylamino group can modulate enzyme activity and receptor interactions, while the sulfamoyl group enhances binding affinity through hydrogen bonding. This leads to modulation of various signaling pathways involved in cellular processes such as inflammation and cancer progression.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related benzamide derivatives can inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent induction of apoptosis in cancer cells . This mechanism suggests potential applications in treating various cancers.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. The sulfamoyl group is known to play a role in modulating inflammatory responses by inhibiting specific pathways involved in cytokine release. This suggests that this compound could be beneficial in treating inflammatory diseases .

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit cell proliferation in various cancer cell lines. For example, a study focused on human myelodysplastic syndrome cells showed that the compound induced cell cycle arrest and apoptosis through modulation of key signaling pathways .

In Vivo Studies

In vivo studies using xenograft models have shown promising results regarding the compound's antitumor efficacy. Compounds with similar structures have exhibited significant tumor reduction compared to control groups, indicating potential for further development as an anticancer agent .

Summary Table of Biological Activities

Q & A

Q. Basic

- 1H/13C-NMR : Essential for confirming the connectivity of the dimethylamino phenethyl, sulfamoyl, and propionamide groups. Key signals include the dimethylamino protons (~δ 2.8–3.2 ppm) and sulfamoyl NH (~δ 7.3–7.5 ppm) .

- FTIR : Confirm sulfonamide (S=O stretch ~1350–1150 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) functional groups .

- Mass Spectrometry (ESI-MS) : Verify molecular weight and fragmentation patterns .

How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives?

Advanced

Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentration ranges) or compound purity. Strategies include:

- Standardized Assays : Use ELISA-based screening with consistent protocols (e.g., PD-L1 inhibition assays as in ).

- Control Experiments : Compare with reference inhibitors (e.g., small-molecule PD-L1 binders) to validate activity .

- Meta-Analysis : Cross-reference structural analogs (e.g., substituent effects on IC50) to identify trends .

What computational approaches predict the pharmacokinetic properties of this compound?

Q. Advanced

- logP Prediction : Use consensus methods (iLOGP, XLOGP3) to estimate lipophilicity .

- ADMET Profiling : Tools like SwissADME predict bioavailability, cytochrome P450 interactions, and blood-brain barrier permeability .

- Molecular Docking : Map interactions with targets (e.g., PD-L1) using AutoDock Vina or Schrödinger Suite to prioritize derivatives .

How is crystallographic data analyzed for structural confirmation?

Q. Advanced

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation for high-resolution data.

- Refinement : Employ SHELXL for small-molecule refinement. Validate hydrogen bonding (e.g., sulfamoyl NH∙∙∙O interactions) and torsional angles .

- Validation Tools : Check for outliers using PLATON or WinGX .

What are common impurities in the synthesis, and how are they identified?

Q. Basic

- By-Products : Unreacted sulfonyl chloride or incomplete coupling intermediates.

- Detection : TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, UV detection at 254 nm) .

- Mitigation : Optimize reaction time and stoichiometry; use scavengers (e.g., polymer-bound amines) .

How can derivatives be designed to improve target binding affinity?

Q. Advanced

- Scaffold Modification : Introduce electron-withdrawing groups (e.g., -CF3) on the phenyl ring to enhance sulfamoyl interaction with basic residues .

- Bioisosteric Replacement : Replace propionamide with thiophene-2-carboxamide to improve π-π stacking .

- SAR Studies : Test substituents at the 3-methylphenyl group to balance steric and electronic effects .

What stability considerations apply to this compound during storage?

Q. Basic

- Conditions : Store at –20°C under inert atmosphere (argon) to prevent hydrolysis of sulfamoyl or amide bonds.

- Degradation Monitoring : Periodic NMR/HPLC checks for decomposition (e.g., free amine formation) .

How is inhibitory activity evaluated using ELISA assays?

Q. Advanced

- Protocol : Immobilize PD-L1 on microplates, incubate with the compound (10 µM), and detect binding with HRP-conjugated antibodies .

- Data Analysis : Calculate % inhibition relative to controls (DMSO-only). IC50 values derived from dose-response curves .

What strategies optimize synthetic yield for this compound?

Q. Advanced

- Coupling Reagents : HBTU or HATU improves amide bond formation efficiency (>90% yield in DMSO) .

- Microwave-Assisted Synthesis : Reduces reaction time (30 minutes vs. 24 hours) while maintaining yield .

- Workup Optimization : Use liquid-liquid extraction (ethyl acetate/water) to minimize product loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.